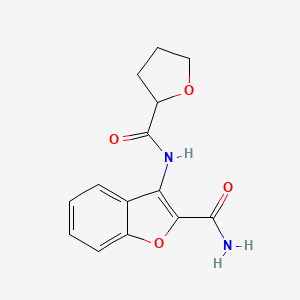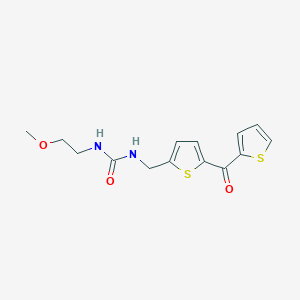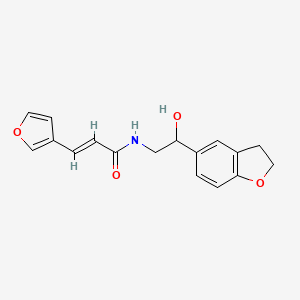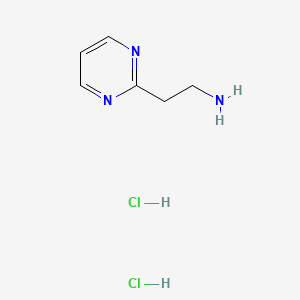
3-Methyl-3-(trifluoromethyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Methyl-3-(trifluoromethyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1784979-42-5 . It has a molecular weight of 189.61 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H10F3N.ClH/c1-5(6(7,8)9)2-3-10-4-5;/h10H,2-4H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Pyrrolidines, including those with trifluoromethyl groups, are significant in chemical synthesis. They are used in medicine and industry, including as dyes and agrochemical substances. Studies have explored their synthesis through various methods, such as [3+2] cycloaddition reactions involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene, resulting in pyrrolidines with potential for broader applications (Żmigrodzka et al., 2022).
Optical and Electrochemical Properties
Trifluoromethyl-containing pyrrolidines demonstrate promising optical and electrochemical properties. Fulleropyrrolidines containing the trifluoromethyl group show good fluorescence and potential as photovoltaic conversion materials due to their electrochemical characteristics (Li et al., 2012).
Agricultural Chemistry
Fluorinated pyridine derivatives, including those with trifluoromethyl groups, are extensively used in pesticide synthesis. The synthesis processes of these compounds have been reviewed, highlighting their importance in agricultural chemistry (Lu Xin-xin, 2006).
Medicinal Chemistry
Trifluoromethylated pyrrolidines have applications in medicinal chemistry. For example, the synthesis of trifluoromethylated pyrrolidines via catalytic asymmetric 1,3-dipolar cycloaddition has been explored for their potential medical value (Li et al., 2011). Additionally, these compounds are utilized in the synthesis of neuraminidase inhibitors, a crucial class of antiviral drugs (Wang et al., 2001).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-3-(trifluoromethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c1-5(6(7,8)9)2-3-10-4-5;/h10H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWPNDSVKPVFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784979-42-5 |
Source


|
| Record name | 3-methyl-3-(trifluoromethyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2716527.png)
![methyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2716528.png)


![3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2716533.png)

![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2716536.png)
![9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2716538.png)






